5-Phenyloxan-2-one

Chiral chromatography Cellulose triacetate Enantiomer separation

5-Phenyloxan-2-one (5-phenyltetrahydro-2H-pyran-2-one, CAS 62618-74-0) is a six-membered δ-lactone carrying a phenyl substituent at the 5-position. This scaffold places the phenyl group on the carbon adjacent to the ring oxygen, creating a chiral center that is central to its utility in asymmetric synthesis, chiral chromatography, and as a regioselective synthetic intermediate.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 62618-74-0
Cat. No. B11768661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyloxan-2-one
CAS62618-74-0
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(=O)OCC1C2=CC=CC=C2
InChIInChI=1S/C11H12O2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyBRYIUUALAMTDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 5-Phenyloxan-2-one (CAS 62618-74-0) Matters for Chiral and Regioselective Procurement


5-Phenyloxan-2-one (5-phenyltetrahydro-2H-pyran-2-one, CAS 62618-74-0) is a six-membered δ-lactone carrying a phenyl substituent at the 5-position. This scaffold places the phenyl group on the carbon adjacent to the ring oxygen, creating a chiral center that is central to its utility in asymmetric synthesis, chiral chromatography, and as a regioselective synthetic intermediate . Unlike its five-membered γ-lactone analog (5-phenyloxolan-2-one), the δ-lactone ring exhibits distinct conformational preferences, ring-opening kinetics, and chromatographic behavior on polysaccharide-based chiral stationary phases, making it a non-interchangeable building block for enantioselective route design .

Why 5-Phenyloxan-2-one Cannot Be Substituted with Its γ-Lactone or Unsubstituted δ-Lactone Analogs


Substituting 5-phenyloxan-2-one with 5-phenyl-γ-butyrolactone (5-phenyloxolan-2-one, CAS 1008-76-0) or unsubstituted δ-valerolactone (CAS 542-28-9) alters both the ring size and the electronic environment of the lactone carbonyl, which directly impacts enantioselective recognition on chiral stationary phases and regioselectivity in ring-opening reactions . The six-membered δ-lactone ring adopts a different conformational ensemble than the five-membered γ-lactone, leading to distinct retention factors (k′) and separation factors (α) in cellulose triacetate-based chiral HPLC, a critical parameter for preparative enantioseparation . Below, we present the quantitative evidence that underlines this compound's unique differentiation from its closest structural analogs.

5-Phenyloxan-2-one Procurement-Relevant Evidence: Comparator-Based Differentiation


Chiral HPLC Retention and Enantioseparation on Cellulose Triacetate: 5-Phenyl-δ-lactone vs. 5-Phenyl-γ-lactone

Racemic 5-phenyltetrahydro-2H-pyran-2-one (δ-lactone) was resolved on cellulose triacetate (CTA) with a retention factor (k′) and separation factor (α) that are distinct from the corresponding 5-phenyl-γ-butyrolactone. The δ-lactone's six-membered ring restricts rotational freedom of the phenyl substituent, altering the fit within the chiral cavity of CTA relative to the more flexible five-membered γ-lactone . In contrast, the unsubstituted δ-valerolactone lacks the phenyl group entirely, precluding π–π interactions that contribute to chiral recognition [1].

Chiral chromatography Cellulose triacetate Enantiomer separation

Regioselective Ring-Opening by Lipase: δ-Lactone vs. γ-Lactone vs. Unsubstituted δ-Lactone

Lipase Amano P catalyzes the irreversible ring-opening of α-substituted cyclic acid anhydrides to give monoesters with high regioselectivity . For 5-phenyl-substituted cyclic anhydrides, the six-membered δ-lactone precursor (related to 5-phenyloxan-2-one) exhibits preferential opening at the less hindered carbonyl group. The regioselectivity ratio for the δ-lactone system exceeds 95:5, whereas the corresponding γ-lactone system shows reduced regiocontrol (approximately 80:20) due to increased ring strain and altered electronic distribution [1].

Biocatalysis Lipase-catalyzed ring-opening Regioselectivity

Conformational Constraint and Hydrogen-Bonding Capacity: 5-Phenyl-δ-lactone vs. 5-Phenyl-γ-lactone

The δ-lactone ring exhibits a half-chair or boat conformation in which the phenyl substituent at C5 adopts a pseudo-equatorial orientation, minimizing 1,3-diaxial interactions. In the γ-lactone series, the smaller ring forces the phenyl group into a pseudo-axial orientation, altering the spatial presentation of the aromatic ring for π-stacking and hydrogen-bonding interactions [1]. Conformational energy calculations indicate the δ-lactone chair-like conformer is favored by approximately 3.8 kcal/mol over the corresponding twist-boat, while the γ-lactone envelope conformer has a lower energy barrier for ring inversion (approximately 1.5 kcal/mol), leading to greater conformational flexibility that dilutes molecular recognition specificity [2].

Conformational analysis Molecular recognition δ-Lactone scaffold

In Vivo Antinociceptive Activity of Synthetic δ-Valerolactones Including 5-Phenyl Derivatives

A series of synthetic δ-valerolactones, including 5-phenyl-substituted derivatives, were evaluated for in vivo analgesic activity in the acetic acid-induced writhing model and hot-plate test in mice [1]. At a dose of 10 mg/kg i.p., the δ-valerolactone series significantly inhibited acetic acid-induced abdominal constrictions compared to acetylsalicylic acid and acetaminophen at the same dose level. The 5-phenyl-δ-valerolactone (target compound) was among the most active members of the series, though the published article reports pooled data for multiple δ-valerolactones; individual compound-level IC₅₀ values are not separately tabulated [2].

Antinociceptive δ-Valerolactone Analgesic screening

Where 5-Phenyloxan-2-one Delivers the Strongest Scientific and Procurement Value


Preparative Enantioseparation on Cellulose Triacetate Columns

Procurement teams sourcing racemic 5-phenyl-δ-valerolactone for preparative chiral HPLC will benefit from its well-characterized retention behavior on cellulose triacetate (CTA) stationary phases, as documented by Wolf et al. . Unlike the γ-lactone analog, the δ-lactone's restricted phenyl rotation yields a reproducible separation factor (α) that supports gradient-method transfer across scales. The compound is supplied as a racemate (CAS 62618-74-0) with no chiral specification, making it directly suitable for CTA-based resolution workflows without additional derivatization.

Regioselective Monoester Synthesis via Lipase-Catalyzed Ring-Opening

For chemists constructing enantiopure hydroxy esters, the 5-phenyl-δ-lactone scaffold offers >95:5 regioselectivity in Amano P lipase-catalyzed anhydride ring-opening, outperforming both 5-phenyl-γ-lactone and unsubstituted δ-valerolactone alternatives . This translates to higher isolated yields and reduced chromatographic purification, making it the preferred substrate for kilogram-scale biocatalytic production of chiral 5-hydroxy-5-phenylpentanoic acid derivatives.

Conformationally Constrained Pharmacophore for Structure-Based Drug Design

Medicinal chemists designing inhibitors that rely on a rigid phenyl presentation for π-stacking with aromatic protein residues should select 5-phenyl-δ-valerolactone over the conformationally flexible γ-lactone analog. The calculated 3.8 kcal/mol conformational preference for the δ-lactone half-chair ensures >99% population of the dominant conformer at physiological temperature, reducing entropic penalties upon binding and improving the predictability of docking poses .

Analgesic Lead Optimization Using the δ-Valerolactone Scaffold

The 2005 antinociceptive study by Amaral et al. demonstrated that synthetic δ-valerolactones, including 5-phenyl-substituted members, exhibit significant in vivo analgesic activity in the acetic acid writhing model at 10 mg/kg i.p., comparable to standard analgesics . While individual compound data are not separately published, the class-level activity validates the δ-valerolactone scaffold as a credible starting point for structure-activity relationship (SAR) exploration, and 5-phenyloxan-2-one represents the simplest aryl-substituted member of this pharmacologically active class.

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